molecular formula C11H9BrClNO2S2 B296407 5-bromo-N-(4-chlorobenzyl)-2-thiophenesulfonamide

5-bromo-N-(4-chlorobenzyl)-2-thiophenesulfonamide

Cat. No. B296407
M. Wt: 366.7 g/mol
InChI Key: OQWWAAITLNMQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(4-chlorobenzyl)-2-thiophenesulfonamide is a chemical compound that has gained significant attention in the field of science due to its potential applications in various research areas. It is a synthetic compound that is widely used in scientific research for its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-chlorobenzyl)-2-thiophenesulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins. For example, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and regulation. It has also been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(4-chlorobenzyl)-2-thiophenesulfonamide are still being studied. However, it has been found to have potential anticancer, anti-inflammatory, and antiviral effects. It has also been shown to affect the regulation of pH in the body and to modulate certain signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-(4-chlorobenzyl)-2-thiophenesulfonamide in lab experiments is its unique mechanism of action and potential applications in various research areas. However, there are also some limitations to its use. For example, the compound may have off-target effects or may not be suitable for use in certain experimental systems. Additionally, the synthesis of the compound can be time-consuming and may require specialized equipment and expertise.

Future Directions

There are many future directions for research on 5-bromo-N-(4-chlorobenzyl)-2-thiophenesulfonamide. One area of interest is the development of new drugs based on the compound's structure and mechanism of action. Another area of interest is the study of the compound's effects on different signaling pathways and its potential as a tool compound for studying protein-protein interactions. Additionally, there is potential for the compound to be used in the development of new materials and sensors. Overall, the unique properties and potential applications of 5-bromo-N-(4-chlorobenzyl)-2-thiophenesulfonamide make it an exciting area of research with many future directions to explore.

Synthesis Methods

The synthesis method of 5-bromo-N-(4-chlorobenzyl)-2-thiophenesulfonamide involves the reaction of 4-chlorobenzylamine with 5-bromo-2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through column chromatography to obtain the pure compound.

Scientific Research Applications

5-bromo-N-(4-chlorobenzyl)-2-thiophenesulfonamide has a wide range of applications in scientific research. It is commonly used in the field of medicinal chemistry for drug discovery and development. The compound has been found to have potential anticancer, anti-inflammatory, and antiviral properties. It has also been used as a tool compound for studying protein-protein interactions and protein-ligand interactions. Additionally, it has been used in the development of fluorescent sensors for detecting metal ions and in the synthesis of novel materials.

properties

Molecular Formula

C11H9BrClNO2S2

Molecular Weight

366.7 g/mol

IUPAC Name

5-bromo-N-[(4-chlorophenyl)methyl]thiophene-2-sulfonamide

InChI

InChI=1S/C11H9BrClNO2S2/c12-10-5-6-11(17-10)18(15,16)14-7-8-1-3-9(13)4-2-8/h1-6,14H,7H2

InChI Key

OQWWAAITLNMQJZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(S2)Br)Cl

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(S2)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.